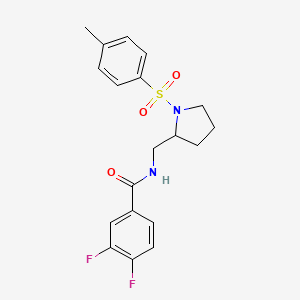

3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

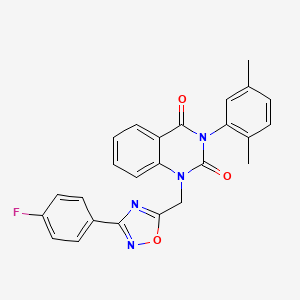

3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a chemical compound with the molecular formula C19H20F2N2O3S and a molecular weight of 394.44. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds like 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide often involves the use of the pyrrolidine ring. This can be achieved through two main synthetic strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen

Photoelectron Spectroscopy and Luminescence

Research on pyridyl substituted benzamides has shown compounds with aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds exhibit luminescence in both solution and solid state, and their AEE behavior is dependent on the solvent's polarity. This highlights the potential application of similar benzamide derivatives in optical and sensor technologies due to their luminescent properties and responsiveness to external stimuli (Srivastava et al., 2017).

Histone Deacetylase Inhibition

N-substituted benzamides, such as MGCD0103, have been identified as potent histone deacetylase (HDAC) inhibitors. These compounds selectively inhibit certain HDACs, showing significant antitumor activity and entering clinical trials. This suggests that compounds like 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide could have potential applications in cancer therapy through epigenetic modulation (Zhou et al., 2008).

Synthesis of Fluorinated Heterocycles

The synthesis of fluorinated heterocycles via rhodium-catalyzed C-H activation indicates the importance of fluorinated compounds in pharmaceutical and agrochemical industries. This method allows for diverse synthesis of fluorinated heterocycles, showcasing the potential application of similar fluorinated benzamides in creating complex fluorinated structures for drug development and agricultural chemicals (Wu et al., 2017).

Organosoluble Polyimides

Research on organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain demonstrates the relevance of fluorinated benzamides in materials science. These polyimides exhibit good solubility, thermal stability, and transparency, indicating potential applications in electronics and coatings (Liu et al., 2002).

Electrochemical Fluorination

The electrochemical fluorination of nitrogen-containing carboxylic acids, including those with benzamide structures, highlights a method for producing perfluoroacid fluorides. These compounds have potential uses in developing degradable fluorochemicals for various industrial applications (Abe et al., 1992).

Zukünftige Richtungen

The future directions in the research and development of compounds like 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide could involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by modifying the physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O3S/c1-13-4-7-16(8-5-13)27(25,26)23-10-2-3-15(23)12-22-19(24)14-6-9-17(20)18(21)11-14/h4-9,11,15H,2-3,10,12H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVKQXIPLKSHKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2364066.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2364068.png)

![N-(4-bromophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2364074.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2364077.png)